molecular formula C19H14ClN3O2 B2722861 (E)-3-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide CAS No. 1448140-92-8

(E)-3-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide

Cat. No. B2722861
CAS RN: 1448140-92-8
M. Wt: 351.79
InChI Key: JNZKDTLMGCGUHO-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide, also known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

(E)-3-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide and its derivatives serve as precursors in the synthesis of various heterocyclic compounds. For instance, thiosemicarbazide derivatives have been used as a building block in the synthesis of imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems, showcasing their versatility in creating molecules with potential antimicrobial activity (Elmagd et al., 2017).

Polymerization Processes

The compound also plays a role in the polymerization field, particularly in the controlled radical polymerization of acrylamides containing specific moieties. Research demonstrates the synthesis of homopolymers from monosubstituted acrylamides via reversible addition−fragmentation chain transfer (RAFT) polymerization, indicating applications in creating materials with controlled molecular weight and low polydispersity (Mori, Sutoh, & Endo, 2005).

Antimicrobial and Antitumor Activities

Furthermore, derivatives of (E)-3-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide have been synthesized and tested for their potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, indicating the compound's utility in developing new pesticides (Rashid et al., 2021). Additionally, the preparation of selenazin-4-ones from related acrylamide derivatives shows its application in synthesizing compounds with moderate yields, which could have further applications in chemical research (Yokoyama et al., 1986).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c20-15-7-3-1-5-13(15)9-11-18(24)21-16-8-4-2-6-14(16)17-10-12-19(25)23-22-17/h1-12H,(H,21,24)(H,23,25)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZKDTLMGCGUHO-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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